Urushiol (15:3)

Catalog No.
S3318342
CAS No.
83543-37-7
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urushiol (15:3)

CAS Number

83543-37-7

Product Name

Urushiol (15:3)

IUPAC Name

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,2-diol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b5-4-,8-7-

InChI Key

RUWDFSXBACIZCV-UTOQUPLUSA-N

SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)O

Urushiol (15:3) is a complex mixture of organic compounds primarily found in the sap of plants belonging to the Anacardiaceae family, such as Toxicodendron species (poison ivy, poison oak, and poison sumac) and the Chinese lacquer tree (Rhus verniciflua). It is an oily liquid that exhibits allergenic properties, particularly causing urushiol-induced contact dermatitis upon skin exposure. The chemical structure of urushiol consists of a catechol moiety substituted with long hydrocarbon chains, typically containing 15 to 17 carbon atoms. The degree of unsaturation in these chains influences the allergenic potential of urushiol; compounds with multiple double bonds are more likely to provoke allergic reactions in sensitive individuals .

There is no scientific literature available on the mechanism of action of this compound.

  • No safety information is currently available concerning the toxicity, flammability, or reactivity of this molecule.

Future Research

The presence of a catechol group suggests potential antioxidant properties, but this is purely speculative and requires further investigation. Future research on 3-((8Z,11Z)-pentadeca-8,11,14-trien-1-yl)catechol could explore:

  • Synthesis methods to obtain the compound in larger quantities.
  • Characterization of its physical and chemical properties.
  • Evaluation of its potential biological activities, such as antioxidant or other pharmacological effects.

Urushiol undergoes several chemical transformations, particularly oxidation, which is crucial for its allergenic activity. When urushiol comes into contact with oxygen, it can be oxidized to form reactive quinones. These quinones then react with proteins in the skin, acting as haptens and triggering an immune response that leads to dermatitis. The mechanism involves the binding of oxidized urushiol to skin proteins, which alters their structure and makes them appear foreign to the immune system, thus activating T-lymphocytes .

Urushiol is primarily known for its role in causing allergic contact dermatitis. The severity of the reaction varies among individuals; approximately 15% to 30% of people do not react to urushiol, while a significant portion experiences severe symptoms upon exposure. In addition to its allergenic properties, urushiol has been studied for potential therapeutic effects. Research has indicated that certain derivatives of urushiol exhibit antibacterial and anticancer activities, suggesting its utility beyond causing allergic reactions .

The synthesis of urushiol derivatives often involves chemical modifications aimed at enhancing their biological activity or reducing allergenicity. For instance, researchers have synthesized methylene acetal derivatives of urushiol through reactions with methylene chloride under basic conditions (using sodium hydroxide as a catalyst). This method allows for the production of various derivatives with distinct degrees of unsaturation and functional properties . Other synthetic routes may involve selective hydrogenation or regioselective modifications to alter the side chains or functional groups attached to the catechol core .

Urushiol has several applications primarily due to its unique chemical properties:

  • Traditional Lacquerware: Urushiol is used in traditional Asian lacquerware due to its ability to polymerize into a durable, glossy finish when exposed to air.
  • Biomedical Research: Certain derivatives are being explored for their potential as anticancer agents and for their antibacterial properties against pathogens like Helicobacter pylori.
  • Cosmetics: Modified forms of urushiol are being investigated for use in cosmetic formulations due to their film-forming properties .

Studies have shown that urushiol interacts significantly with proteins in human skin, leading to immune responses that manifest as dermatitis. The binding affinity and reaction kinetics between urushiol derivatives and skin proteins have been characterized using various spectroscopic techniques. Additionally, research has focused on understanding how different structural variants of urushiol influence their immunogenicity and potential therapeutic effects .

Urushiol shares structural similarities with other compounds derived from plants in the Anacardiaceae family. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CardolA phenolic compound with a long unsaturated side chainLess allergenic than urushiol; used in varnishes
Anacardic AcidContains a long hydrocarbon chain with multiple unsaturationsExhibits antimicrobial properties; less irritating
ThitsiolSimilar catechol structure but varies in side chain lengthUsed as a marker in lacquer analysis; less studied

Urushiol's uniqueness lies in its specific combination of catechol structure and hydrocarbon chain length, which directly impacts its allergenic potential and suitability for applications in lacquerware and potential medicinal uses .

XLogP3

7.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Wikipedia

3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,2-diol

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl catechols and derivatives [PK1502]

Dates

Modify: 2024-04-15

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